molecular formula C19H19NO3 B6379136 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261895-58-2

2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%

Cat. No. B6379136
CAS RN: 1261895-58-2
M. Wt: 309.4 g/mol
InChI Key: DCASNMCTXPDLRI-UHFFFAOYSA-N
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Description

2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a phenolic compound with a molecular formula of C11H13NO2 and a molecular weight of 189.22 g/mol. The compound is an aromatic amide that has been found to have a number of interesting properties. It has been studied for its potential use as an intermediate in the synthesis of other compounds and for its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) is not well understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body to produce a desired effect. The exact mechanism of action is still being studied and is not yet fully understood.
Biochemical and Physiological Effects
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has been found to have a number of interesting biochemical and physiological effects. The compound has been found to have anti-inflammatory and anti-bacterial properties, as well as potential anti-tumor activity. Additionally, the compound has been found to have antioxidant and anti-mutagenic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) in laboratory experiments include its relatively low cost, its availability, and its ease of synthesis. Additionally, the compound has been found to have a number of interesting biochemical and physiological effects, making it a potential candidate for drug development. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood.

Future Directions

The future directions for the research on 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) include further studies on its mechanism of action, its potential applications in drug development, and its potential use in the synthesis of other compounds. Additionally, further studies are needed to determine the compound’s safety and toxicity profile in humans. Finally, further research is needed to explore the potential of the compound for other applications, such as its potential use as an intermediate in the synthesis of other compounds.

Synthesis Methods

2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) can be synthesized in a two-step process. The first step involves the reaction of piperidine-1-carbonyl chloride and phenol in the presence of a base such as sodium hydroxide to form the corresponding amide. The second step involves the reaction of the amide with formaldehyde to form the desired product. The reaction is typically carried out in aqueous solution at temperatures of around 50°C.

Scientific Research Applications

2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has been studied for its potential applications in medicinal chemistry. The compound has been found to have a number of interesting properties that make it a potential candidate for drug development. It has been found to have anti-inflammatory and anti-bacterial properties, as well as potential anti-tumor activity. Additionally, the compound has been studied for its potential use in the synthesis of other compounds.

properties

IUPAC Name

2-hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-13-16-5-4-6-17(18(16)22)14-7-9-15(10-8-14)19(23)20-11-2-1-3-12-20/h4-10,13,22H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCASNMCTXPDLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC(=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685385
Record name 2-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol

CAS RN

1261895-58-2
Record name 2-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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